3-(4-Cyano-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Cyano-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-keto esters with aldehydes and ammonia.
Introduction of the Cyano Group: The cyano group can be introduced through nucleophilic substitution reactions using cyanide salts.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving amines and dihaloalkanes.
Esterification: The final step involves the esterification of the piperidine ring with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Cyano-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridine ring or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Cyanide salts for nucleophilic substitution, halogens for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridines or piperidines.
Scientific Research Applications
3-(4-Cyano-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Cyano-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The cyano group and the pyridine ring play crucial roles in its binding affinity and specificity towards target proteins or enzymes. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Cyano-pyridin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester
- 3-(4-Cyano-pyridin-2-yloxy)-morpholine-1-carboxylic acid tert-butyl ester
Uniqueness
3-(4-Cyano-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester is unique due to its specific structural features, such as the combination of the cyano group, pyridine ring, and piperidine ring
Properties
Molecular Formula |
C16H21N3O3 |
---|---|
Molecular Weight |
303.36 g/mol |
IUPAC Name |
tert-butyl 3-(4-cyanopyridin-2-yl)oxypiperidine-1-carboxylate |
InChI |
InChI=1S/C16H21N3O3/c1-16(2,3)22-15(20)19-8-4-5-13(11-19)21-14-9-12(10-17)6-7-18-14/h6-7,9,13H,4-5,8,11H2,1-3H3 |
InChI Key |
KTEGNWDORFBCHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)OC2=NC=CC(=C2)C#N |
Origin of Product |
United States |
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